molecular formula C12H21NO2 B11828333 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine

1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine

Katalognummer: B11828333
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: RMWCZBNBDOEHQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine is a chemical compound with the molecular formula C12H21NO2. It is an intermediate used in the synthesis of various other compounds, particularly those involved in the preparation of kinase inhibitors. This compound is characterized by its unique spirocyclic structure, which includes a pyrrolidine ring fused to a 1,4-dioxaspirodecane moiety.

Vorbereitungsmethoden

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 1,4-dioxaspirodecane moiety.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the development of kinase inhibitors, which are important in the study of cell signaling pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets kinase enzymes, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine can be compared with other similar compounds:

    1,4-Dioxaspiro[4.5]dec-8-ylmethanol: This compound has a similar spirocyclic structure but includes a hydroxyl group instead of a pyrrolidine ring.

    1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide: This compound features a phenyl sulfide group, which imparts different chemical properties.

    1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride: This compound includes a piperazine ring, which can affect its biological activity and applications

Eigenschaften

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine

InChI

InChI=1S/C12H21NO2/c1-2-8-13(7-1)11-3-5-12(6-4-11)14-9-10-15-12/h11H,1-10H2

InChI-Schlüssel

RMWCZBNBDOEHQY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2CCC3(CC2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.